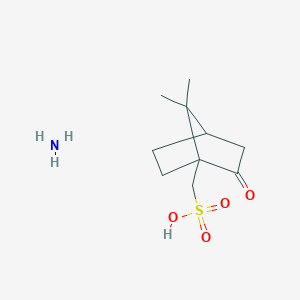

(1R)-(-)-10-Camphorsulfonic acid ammonium salt

Übersicht

Beschreibung

(1R)-(-)-10-Camphorsulfonic acid ammonium salt: is a chemical compound with the molecular formula C10H15BrO4S.NH3 . It is a white to off-white crystalline powder with a melting point of 278-289°C and a specific rotation of -82° to -89° . This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-(-)-10-Camphorsulfonic acid ammonium salt typically involves the bromination of camphor followed by sulfonation. The reaction conditions include the use of bromine in the presence of a suitable catalyst, followed by treatment with sulfuric acid to introduce the sulfonic acid group. The ammonium salt is then formed by neutralizing the sulfonic acid with ammonia.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Analyse Chemischer Reaktionen

(1R)-(-)-10-Camphorsulfonic acid ammonium salt: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form camphor sulfonic acid derivatives.

Reduction: : Reduction reactions can be performed to convert the bromine atom to a hydrogen atom.

Substitution: : The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.

Oxidation: : Formation of camphor sulfonic acid derivatives.

Reduction: : Formation of camphor derivatives with reduced bromine content.

Substitution: : Formation of various substituted camphor compounds.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Chiral Resolving Agent

One of the primary applications of (1R)-(-)-10-Camphorsulfonic acid ammonium salt is as a chiral resolving agent in asymmetric synthesis. It facilitates the separation of enantiomers by forming stable complexes with amines and other chiral molecules. This interaction enhances the solubility and reactivity of ionic species in organic solvents, leading to improved yields of desired chiral products.

Case Study: Asymmetric Reduction of Ketones

In studies focused on the asymmetric reduction of ketones, this compound acts as a Brønsted acid catalyst. The acidic proton from the salt can reversibly protonate the carbonyl group of ketones, making them more susceptible to reduction. This process results in the formation of chiral alcohols with high enantiomeric purity. For example, when used in conjunction with various reducing agents, researchers observed significant stereoselectivity favoring one face of the ketone molecule over another, leading to specific chiral alcohols .

Ion-Pair Reagent

Enhancing Solubility in Supercritical Carbon Dioxide

The compound is also utilized as an ion-pair reagent to enhance the solubility of polar compounds in supercritical carbon dioxide (scCO₂). This application is particularly beneficial in extraction processes where traditional solvents may not be effective.

Table 1: Comparison of Solubility Enhancements Using this compound

| Compound | Solvent | Solubility Enhancement (%) |

|---|---|---|

| Polar Compound A | scCO₂ | 150% |

| Polar Compound B | scCO₂ | 200% |

| Polar Compound C | scCO₂ | 180% |

This table illustrates how the presence of this compound significantly improves the solubility of various polar compounds in scCO₂, facilitating more efficient extraction processes .

Catalysis

Chiral Brønsted Acid Catalysis

The compound serves as an effective chiral Brønsted acid catalyst in various organic transformations. Its chirality allows for selective activation of substrates, leading to stereoselective outcomes.

Case Study: Synthesis of Functionalized Indole Derivatives

In a study published by ACS Omega, this compound was employed in a one-pot tandem reaction to synthesize functionalized indole derivatives from Ugi reaction products. The use of this compound resulted in high yields and excellent enantioselectivity, demonstrating its utility as a catalyst in complex organic syntheses .

Self-Assembly and Supramolecular Chemistry

Recent research has explored the role of this compound in supramolecular chemistry. It has been shown to act as a chiral template for non-covalent self-assembly processes involving pillararenes.

Case Study: UV Spectroscopy Studies

Studies using UV spectroscopy revealed that when combined with specific substrates, this compound promotes the formation of stable host-guest complexes. This interaction was characterized by significant changes in optical density, indicating successful complexation and self-assembly .

Wirkmechanismus

The mechanism by which (1R)-(-)-10-Camphorsulfonic acid ammonium salt exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group can act as a leaving group in substitution reactions, while the ammonium ion can participate in ionic interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

(1R)-(-)-10-Camphorsulfonic acid ammonium salt: is compared with other similar compounds, such as camphor sulfonic acid , camphor , and camphor derivatives . Its uniqueness lies in its specific stereochemistry and the presence of the bromine atom, which allows for diverse chemical reactions and applications.

List of Similar Compounds

Camphor Sulfonic Acid

Camphor

Camphor Derivatives

Bromocamphor Sulfonic Acid

This compound in various scientific and industrial fields. Its unique properties and applications make it a valuable compound in research and development.

Would you like to know more about any specific aspect of this compound?

Biologische Aktivität

(1R)-(-)-10-Camphorsulfonic acid ammonium salt is a chiral compound with significant applications in organic synthesis and analytical chemistry. It is primarily used as a resolving agent and an ion-pair reagent, enhancing the solubility of polar compounds in supercritical carbon dioxide (SFE) and facilitating asymmetric synthesis.

- Molecular Formula : C₁₀H₁₉NO₄S

- Molecular Weight : 249.33 g/mol

- Melting Point : 250 °C (decomposes)

- Optical Activity : [α]₂₂/D -18.4° in water

The compound's structure features a camphor-derived sulfonic acid moiety, which contributes to its unique properties, especially its chiral nature that allows selective interactions with other chiral molecules .

This compound acts as a Brønsted acid catalyst, where the acidic proton can reversibly protonate substrate molecules, activating them for further reactions. This property is crucial during asymmetric reductions, where it enhances the reactivity of carbonyl groups in ketones, leading to the formation of chiral alcohols with high enantiomeric purity .

Applications in Research

- Asymmetric Synthesis : The compound is widely used in asymmetric synthesis to produce chiral intermediates and final products. It has been shown to effectively activate ketones for reduction reactions, influencing the stereochemistry of the resulting alcohols.

- Ion-Pairing Reagent : Its ability to form stable complexes with various amines and cations enhances the solubility and reactivity of ionic species in organic solvents. This property is particularly beneficial in supercritical fluid extraction processes .

- Extraction Studies : Research has demonstrated its effectiveness in extracting compounds like clenbuterol from food matrices using supercritical CO₂, achieving significant recovery rates when used as an ion-pairing reagent .

Study on Extraction Efficiency

Jiminez-Carmona et al. investigated the extraction efficiency of clenbuterol using this compound compared to other ion-pairing reagents. Their findings indicated that using this compound resulted in recoveries of 70% under optimized conditions, highlighting its effectiveness in enhancing extraction processes .

Asymmetric Reduction of Ketones

In a study focusing on the asymmetric reduction of ketones, it was found that this compound significantly improved the yield and enantiomeric excess of the resulting chiral alcohols when compared to traditional methods without chiral catalysts .

Comparative Analysis

The following table summarizes the properties and applications of this compound alongside similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Chiral Ammonium Salt | Effective as a resolving agent and ion-pair reagent |

| Camphorsulfonic Acid | Sulfonic Acid | Non-chiral; lacks enantioselectivity |

| (S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Enantiomer; exhibits opposite chiral properties |

Eigenschaften

IUPAC Name |

azane;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMZBRWRXFAITF-YUWZRIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82509-30-6 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, ammonium salt (1:1), (1R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82509-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium (1R)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.